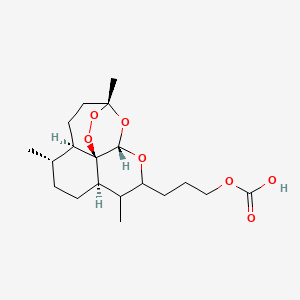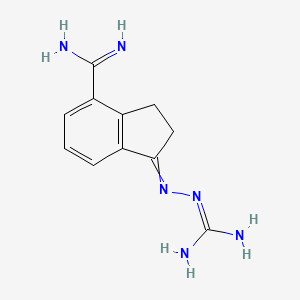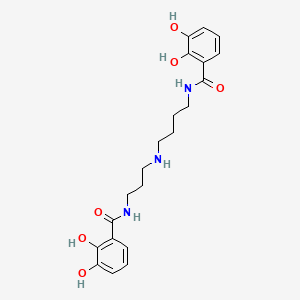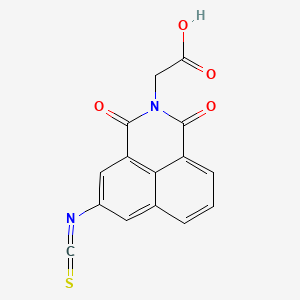
(25S)-25,27-Dihydrophysalin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(25S)-25,27-Dihydrophysalin A is a naturally occurring compound belonging to the physalin family, which are steroidal lactones primarily isolated from plants of the Solanaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-25,27-Dihydrophysalin A typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include selective reduction, oxidation, and lactonization reactions. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation, to produce the compound in larger quantities. These methods are optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: (25S)-25,27-Dihydrophysalin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can introduce new substituents into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
(25S)-25,27-Dihydrophysalin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-tumor treatments.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
作用機序
The mechanism of action of (25S)-25,27-Dihydrophysalin A involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, leading to its biological effects. For instance, it may inhibit inflammatory pathways by targeting key enzymes involved in the production of pro-inflammatory mediators.
類似化合物との比較
- Physalin B
- Physalin D
- Physalin F
Comparison: (25S)-25,27-Dihydrophysalin A is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Compared to other physalins, it may exhibit different potency and selectivity in its biological effects, making it a valuable compound for further research and development.
特性
CAS番号 |
120849-18-5 |
|---|---|
分子式 |
C28H32O10 |
分子量 |
528.5 g/mol |
IUPAC名 |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
InChIキー |
QFAOFAWTSOFSQA-HRLARMCRSA-N |
SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
異性体SMILES |
C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C |
正規SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
melting_point |
272-273°C |
物理的記述 |
Solid |
同義語 |
physalin O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


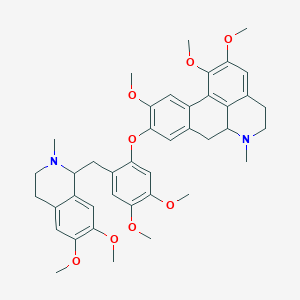
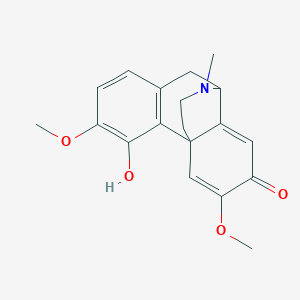


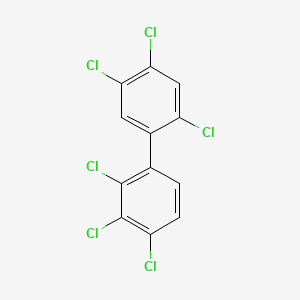
![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)


